2-Bromo-7-chlorothieno[2,3-c]pyridine
CAS No.: 1315363-33-7
Cat. No.: VC6111383
Molecular Formula: C7H3BrClNS
Molecular Weight: 248.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1315363-33-7 |
|---|---|
| Molecular Formula | C7H3BrClNS |
| Molecular Weight | 248.52 |
| IUPAC Name | 2-bromo-7-chlorothieno[2,3-c]pyridine |
| Standard InChI | InChI=1S/C7H3BrClNS/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H |
| Standard InChI Key | QLRUEOBCJUJGNQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C2=C1C=C(S2)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Bromo-7-chlorothieno[2,3-c]pyridine features a thieno[2,3-c]pyridine core, comprising a fused bicyclic system with a thiophene ring (sulfur-containing five-membered ring) annulated to a pyridine ring (nitrogen-containing six-membered ring). Bromine and chlorine substituents occupy the 2nd and 7th positions, respectively, conferring distinct electronic and steric properties.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.52 g/mol |
| IUPAC Name | 2-bromo-7-chlorothieno[2,3-c]pyridine |
| SMILES | C1=CN=C(C2=C1C=C(S2)Br)Cl |
| InChI Key | QLRUEOBCJUJGNQ-UHFFFAOYSA-N |
The compound’s planar structure and halogen atoms enhance its ability to participate in hydrophobic interactions and halogen bonding with biological targets, such as enzyme active sites.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-bromo-7-chlorothieno[2,3-c]pyridine typically involves constructing the thiophene ring onto a prefunctionalized pyridine derivative. A common approach utilizes:
-
Halogenation: Sequential bromination and chlorination of a thieno[2,3-c]pyridine precursor.
-
Cyclization: Intramolecular cyclization of 2-chloronicotinonitrile derivatives with thiourea under basic conditions.
Critical parameters include solvent choice (e.g., dimethylformamide), temperature control (60–80°C), and reaction time (12–24 hours), which collectively influence yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as verified by NMR and mass spectrometry.
Industrial-Scale Production
Industrial protocols prioritize continuous flow reactors to enhance scalability and reduce byproduct formation. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality control.
Biological Activities and Mechanisms
Kinase Inhibition
Thieno[2,3-c]pyridine derivatives exhibit broad-spectrum kinase inhibitory activity. For example, benzothieno[2,3-c]pyridine analogs (e.g., compound 5c) demonstrated 50% growth inhibition (GI₅₀) values of 4 nM–37 µM across 60 cancer cell lines in NCI-60 screening . The bromine and chlorine substituents in 2-bromo-7-chlorothieno[2,3-c]pyridine likely enhance binding affinity to ATP pockets in kinases through halogen bonding.
Anticancer Activity
In prostate cancer (PC-3) models, derivative 5c showed an IC₅₀ of 2.08 µM, quadrupling the potency of abiraterone (IC₅₀ = 8.45 µM) . Mechanistic studies attribute this activity to CYP17A1 inhibition, a key enzyme in androgen biosynthesis. In murine models, 5c reduced serum testosterone levels by 78% compared to controls, mirroring abiraterone’s effects .
Table 2: Comparative Anticancer Activity
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2-Bromo-7-chloro derivative (5c) | PC-3 (prostate) | 2.08 | CYP17A1 inhibition |
| Abiraterone | PC-3 | 8.45 | CYP17A1 inhibition |
| Staurosporine | PC-3 | 4.20 | Pan-kinase inhibition |
Research Advancements and Applications
Drug Discovery
The compound serves as a versatile intermediate for synthesizing analogs with improved pharmacokinetic profiles. For instance, introducing electron-withdrawing groups at the 1-position of the benzothieno[2,3-c]pyridine core enhanced CYP17 inhibition by 40% in preclinical models .
Future Directions
Targeted Drug Delivery
Encapsulating 2-bromo-7-chlorothieno[2,3-c]pyridine derivatives in nanoparticle carriers (e.g., liposomes) could enhance tumor-specific uptake and reduce off-target effects. Computational modeling predicts a 3.2-fold increase in bioavailability with such formulations.
Synthesis of Hybrid Molecules
Coupling the thieno[2,3-c]pyridine scaffold with pharmacophores like chalcones or indoles may yield dual-action inhibitors targeting both kinases and histone deacetylases (HDACs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume